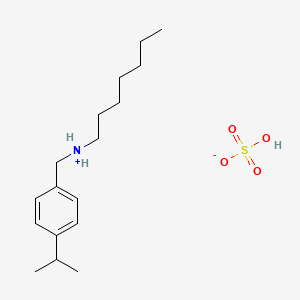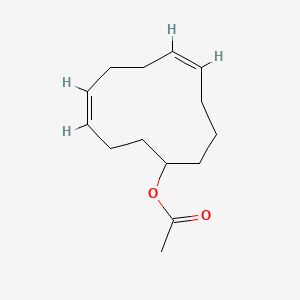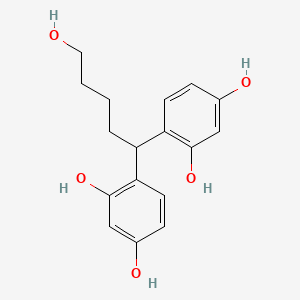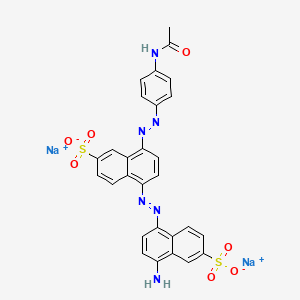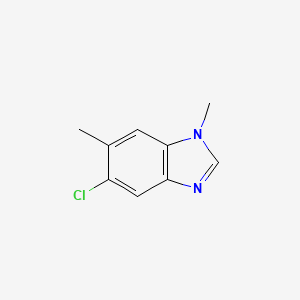
5-Chloro-1,6-dimethylbenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1,6-dimethylbenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are characterized by a fused benzene and imidazole ring, which imparts unique chemical and biological properties. This compound, specifically, has a chlorine atom at the 5th position and methyl groups at the 1st and 6th positions on the benzimidazole ring. Benzimidazole derivatives have been extensively studied for their pharmacological activities, including antimicrobial, antiviral, anticancer, and antifungal properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,6-dimethylbenzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or carboxylic acids, followed by cyclization. One common method involves the reaction of 4-chloro-2-nitroaniline with acetic anhydride to form an intermediate, which is then reduced and cyclized to yield the desired benzimidazole derivative .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of metal catalysts such as copper or iron in the presence of oxidizing agents can facilitate the cyclization process. Additionally, green chemistry approaches, such as using eco-friendly solvents and reagents, are being explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-1,6-dimethylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce halogens or other functional groups .
Wissenschaftliche Forschungsanwendungen
5-Chloro-1,6-dimethylbenzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research has indicated its potential use in developing anticancer and antifungal drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 5-Chloro-1,6-dimethylbenzimidazole involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dimethylbenzimidazole: A degradation product of vitamin B12 with similar structural features.
5-Methylbenzimidazole: Another benzimidazole derivative with a single methyl group.
2-Phenylbenzimidazole: A compound with a phenyl group at the 2nd position, used in various pharmaceutical applications
Uniqueness
5-Chloro-1,6-dimethylbenzimidazole is unique due to the presence of both chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance its electrophilic properties, making it more reactive in substitution reactions, while the methyl groups can affect its steric and electronic properties .
Eigenschaften
CAS-Nummer |
81449-99-2 |
|---|---|
Molekularformel |
C9H9ClN2 |
Molekulargewicht |
180.63 g/mol |
IUPAC-Name |
5-chloro-1,6-dimethylbenzimidazole |
InChI |
InChI=1S/C9H9ClN2/c1-6-3-9-8(4-7(6)10)11-5-12(9)2/h3-5H,1-2H3 |
InChI-Schlüssel |
ZEYPSQGLVLOLLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1Cl)N=CN2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(benzyl)-6-ethoxy-7-methoxy-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B13773215.png)
![3-Amino-3-[2-(4-ethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13773225.png)
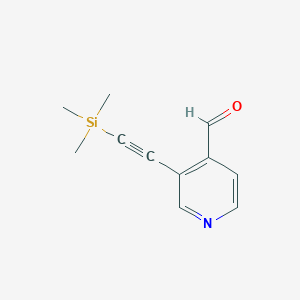
![Ethyl 3-[(2,4-dichlorophenyl)amino]-3-[2-(2,4,6-trichlorophenyl)hydrazino]acrylate](/img/structure/B13773237.png)
![Ethyl 2-[[2-(acetylamino)-4-[bis(3-methoxy-3-oxopropyl)amino]phenyl]azo]-5-nitro-3-thenoate](/img/structure/B13773239.png)
![[1-[(1-Phenylethyl)phenyl]ethyl]-m-xylene](/img/structure/B13773244.png)


